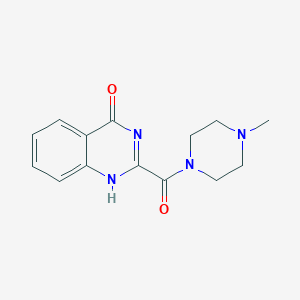
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one, also known as AG-1478, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) tyrosine kinase activity. It has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical trials. In
Mechanism of Action
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one targets EGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one in lab experiments is its specificity for EGFR tyrosine kinase activity, which allows for targeted inhibition of cancer cells. However, one limitation is its potential toxicity, as it may also inhibit the activity of other tyrosine kinases that are important for normal cellular function.
Future Directions
There are several future directions for the study of 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one. One direction is the investigation of its potential use in combination therapy with other cancer drugs to enhance their efficacy. Another direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase activity. Additionally, the potential use of 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one in the treatment of other diseases, such as inflammatory disorders, could also be explored.
Synthesis Methods
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one can be synthesized through a multi-step process, starting with the reaction of 4-chloro-6,7-dimethoxyquinazoline with 4-methylpiperazine to form 4-(4-methylpiperazin-1-yl)-6,7-dimethoxyquinazoline. This intermediate is then reacted with ethyl chloroformate to form 2-(4-methylpiperazin-1-yl)quinazolin-4-one. Finally, the carbonyl group is replaced with a 4-(dimethylamino)phenyl group through a reductive amination reaction to yield 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one.
Scientific Research Applications
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one has been extensively studied for its potential use in cancer therapy, specifically in targeting EGFR tyrosine kinase activity. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and ovarian cancer. 2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one has also been investigated for its potential use in combination therapy with other cancer drugs, such as paclitaxel and cisplatin, to enhance their efficacy.
properties
Molecular Formula |
C14H16N4O2 |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
2-(4-methylpiperazine-1-carbonyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H16N4O2/c1-17-6-8-18(9-7-17)14(20)12-15-11-5-3-2-4-10(11)13(19)16-12/h2-5H,6-9H2,1H3,(H,15,16,19) |
InChI Key |
YUSRJEQLYSEIHK-UHFFFAOYSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)C2=NC(=O)C3=CC=CC=C3N2 |
SMILES |
CN1CCN(CC1)C(=O)C2=NC(=O)C3=CC=CC=C3N2 |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3-{[(2-fluorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251978.png)
![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251987.png)
![2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
![2-phenyl-N-{3-[(thiophen-2-ylcarbonyl)amino]propyl}quinoline-4-carboxamide](/img/structure/B251992.png)

![N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B251996.png)
![6-methyl-N-{3-[(phenylsulfonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251997.png)
![N-[3-({[5-(4-bromophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B251998.png)
![6-methyl-N-{3-[(naphthalen-1-ylcarbonyl)amino]propyl}pyridine-3-carboxamide](/img/structure/B251999.png)